1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene
Description
Significance of Chiral Scaffolds in Asymmetric Synthesis and Stereocontrol
Asymmetric synthesis aims to create chiral molecules with a high degree of stereoselectivity, a challenge that requires precise control over the transition states of chemical reactions. researchgate.net Chiral scaffolds are foundational to this endeavor, acting as rigid or semi-rigid molecular frameworks that impart stereochemical information to the catalytic cycle. researchgate.net These scaffolds, when incorporated into catalysts or ligands, create a defined three-dimensional environment that forces reacting substrates to approach each other in a specific orientation, thereby favoring the formation of one enantiomer. nih.gov
The importance of such stereocontrol cannot be overstated, particularly in pharmacology, where the different enantiomers of a chiral drug can exhibit vastly different therapeutic effects, or one may even be deleterious. nih.gov The ability to construct complex molecules with multiple, well-defined stereocenters is a testament to the sophistication of modern synthetic methods, which rely heavily on a diverse arsenal (B13267) of chiral scaffolds. researchgate.net These structural motifs are prevalent in a wide range of catalysts, from purely organic molecules (organocatalysts) to complex ligands for transition metals. researchgate.netnih.gov
Role of Sulfur-Containing Ligands in Metal-Catalyzed Asymmetric Transformations
Sulfur-containing compounds have emerged as a versatile and powerful class of ligands in metal-catalyzed asymmetric reactions. nih.gov The sulfur atom possesses unique electronic properties, including σ-donating and π-accepting capabilities, which allow it to coordinate effectively with a variety of transition metals, most notably palladium, rhodium, iridium, and copper. organic-chemistry.orgpku.edu.cn This coordination influences the electronic environment of the metal center, thereby modulating its reactivity and selectivity. organic-chemistry.org
Furthermore, the sulfur atom can itself be a stereogenic center, as seen in chiral sulfoxides, which adds another layer of stereochemical control. researchgate.net Even in thioethers where the sulfur atom is not stereogenic, its position within a chiral scaffold can create a highly asymmetric pocket around the coordinated metal. These chiral sulfur-containing ligands have been successfully employed in a multitude of asymmetric transformations, including allylic alkylations, C–H functionalization, and cycloaddition reactions. researchgate.netwikipedia.orgrsc.org The ability of the sulfur donor to be hemilabile—reversibly coordinating and dissociating from the metal center during the catalytic cycle—can also play a crucial role in promoting catalytic activity. pku.edu.cn
Overview of Pyrrolidine-Based Chiral Systems in Organocatalysis and Ligand Design
The pyrrolidine (B122466) ring is one of the most common and effective structural motifs in asymmetric catalysis. nih.gov Its prominence began with the discovery that the simple amino acid L-proline could effectively catalyze asymmetric aldol (B89426) reactions through an enamine-based mechanism. researchgate.net This seminal work launched the field of asymmetric organocatalysis and established the pyrrolidine scaffold as a "privileged" structure. nih.gov
Since then, a vast number of pyrrolidine-based catalysts and ligands have been developed. mdpi.com Derivatives of proline, such as diarylprolinol silyl (B83357) ethers, have become workhorse catalysts for a wide range of transformations. researchgate.net The five-membered ring structure provides a conformationally constrained backbone that is ideal for creating a well-defined chiral environment. nih.gov This structural rigidity, combined with the ease of modifying the substituents at various positions on the ring, allows for fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions. researchgate.net Beyond organocatalysis, the pyrrolidine nitrogen is an excellent donor for coordinating to metal centers, making these scaffolds highly effective as chiral ligands in transition metal catalysis. nih.govnih.gov
Contextualizing 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene within Current Research Paradigms
The compound this compound represents a logical convergence of the successful design elements discussed previously. It is a hybrid chiral scaffold that marries the well-established stereocontrolling capabilities of the (S)-pyrrolidine ring with the potent coordinating properties of a thioether functionality. This N,S-bidentate structure is designed to act as a highly effective ligand in asymmetric metal catalysis.
In this molecular architecture:
The (S)-pyrrolidine moiety provides a robust, stereochemically defined backbone derived from the chiral pool (L-proline). Its secondary amine can coordinate to a metal center.
The methylthiobenzene group introduces a soft sulfur donor atom, which has a strong affinity for late transition metals like palladium. The sulfur atom is positioned to form a stable five-membered chelate ring with the pyrrolidine nitrogen upon coordination to a metal center.
This combination of a "hard" nitrogen donor and a "soft" sulfur donor makes such ligands particularly suitable for reactions where both electronic and steric factors are critical for achieving high enantioselectivity. A prime example of their application is in the palladium-catalyzed Tsuji-Trost reaction, a powerful C-C bond-forming reaction. Research on structurally analogous chiral pyrrolidine thioethers has demonstrated their efficacy in this transformation, achieving high yields and excellent enantioselectivities.
The performance of these related ligands highlights the potential of the this compound scaffold. The data shows that the specific substitution on the aromatic ring and the pyrrolidine can be tuned to optimize results for different substrates.
Table 1: Performance of Analogous Pyrrolidine-Thioether Ligands in the Asymmetric Tsuji-Trost Reaction (Data derived from studies on structurally similar compounds)
| Entry | Ligand | Substrate | Yield (%) | ee (%) |
| 1 | Ligand A | 1,3-diphenylallyl acetate | 98 | 82 |
| 2 | Ligand B | 1,3-diphenylallyl acetate | 99 | 75 |
| 3 | Ligand C | 1,3-diphenylallyl acetate | 96 | 68 |
| 4 | Ligand A | 1,3-dimethylallyl acetate | 95 | 60 |
| 5 | Ligand B | 1,3-dimethylallyl acetate | 94 | 55 |
Ligand A: (S)-2-((2-(methylthio)phenyl)methyl)pyrrolidine Ligand B: (S)-2-((2-(isopropylthio)phenyl)methyl)pyrrolidine Ligand C: (S)-2-((2-(tert-butylthio)phenyl)methyl)pyrrolidine Reaction conditions typically involve a palladium precursor, the chiral ligand, a nucleophile (e.g., dimethyl malonate), and a base in an appropriate solvent.
This research underscores the value of the pyrrolidine-thioether framework. By providing a structurally rigid and electronically tunable environment, this compound and its derivatives are positioned as highly promising ligands for a range of important asymmetric transformations in modern organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2-methylsulfanylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTYHQGKUJLXRU-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Application in Asymmetric Catalysis
1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
The presence of both nitrogen and sulfur atoms allows this compound to act as a bidentate N,S-ligand. Such ligands can form stable chelate complexes with various transition metals, creating a defined chiral environment that can induce enantioselectivity in a wide range of reactions. The stereochemistry of the reaction is dictated by the geometry of this chiral metal complex.
Palladium-catalyzed enantioselective allylic alkylation is a powerful method for forming stereogenic centers. nih.govnih.gov In these reactions, a chiral ligand is crucial for differentiating the two enantiotopic faces of the nucleophile or the two termini of the π-allyl-palladium intermediate. mdpi.com While specific studies employing this compound in this context are not extensively documented, ligands with a similar N,S-chelation motif are known to be effective.
The proposed catalytic cycle would involve the coordination of the N,S-ligand to a palladium(0) precursor. This complex then undergoes oxidative addition to an allylic substrate to form a chiral π-allyl-palladium(II) complex. The stereochemical outcome of the subsequent nucleophilic attack is controlled by the chiral pocket created by the ligand, leading to the formation of the product with high enantiomeric excess (ee). The yield and enantioselectivity are highly dependent on the nature of the substrate, nucleophile, and reaction conditions.
Table 1: Representative Data for a Palladium-Catalyzed Enantioselective Allylic Alkylation using a Chiral N,S-Ligand (Note: This data is illustrative of the reaction type and does not represent results from the specific compound this compound.)
| Entry | Allylic Substrate | Nucleophile | Yield (%) | ee (%) |
| 1 | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | 95 | 92 |
| 2 | cinnamyl acetate | Dimethyl malonate | 91 | 88 |
| 3 | 1,3-cyclohexenyl acetate | Sodium tosylamide | 85 | 95 |
Asymmetric hydrogenation is a key industrial process for the synthesis of chiral compounds. Catalysts for this transformation typically consist of a transition metal (such as rhodium, ruthenium, or iridium) and a chiral ligand. nih.govnih.gov Chiral N,S-ligands can be effective in these systems. For instance, pyrrolidine (B122466) derivatives containing a thioether moiety have been used as modifiers on palladium surfaces for the heterogeneous hydrogenation of C=C bonds. worktribe.com
In a homogeneous system, the this compound ligand would chelate to the metal center. The substrate coordinates to this chiral complex, and the ligand's stereochemistry directs the delivery of hydrogen from the metal to one prochiral face of the double bond, resulting in the enantioselective formation of the saturated product. The efficiency of such a catalyst would be evaluated by its turnover number (TON) and the enantiomeric excess of the product. nih.gov
Table 2: Example Data for Iridium-Catalyzed Asymmetric Hydrogenation of an Olefin (Note: This data is illustrative of the reaction type and does not represent results from the specific compound this compound.)
| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | (E)-1,2-diphenylpropene | 0.5 | >99 | 96 |
| 2 | Methyl (Z)-α-acetamidocinnamate | 0.1 | >99 | 98 |
| 3 | 2-phenyl-1-butene | 1.0 | 98 | 91 |
The utility of chiral N,S-ligands extends to various other metal-catalyzed reactions. The principle remains the creation of a chiral environment around the metal center to control the stereoselectivity of bond formation. mdpi.com Examples of such transformations where a ligand like this compound could potentially be applied include:
Heck Reactions: Asymmetric intramolecular Heck reactions can generate chiral quaternary centers.
Conjugate Additions: Copper or rhodium catalysts with chiral ligands can mediate the enantioselective addition of organometallic reagents to α,β-unsaturated compounds.
Cross-Coupling Reactions: Chiral ligands are employed in Suzuki-Miyaura or Sonogashira cross-coupling reactions to generate products with axial chirality. mdpi.com
In each case, the N,S-bidentate chelation would provide a rigid and well-defined steric environment essential for high levels of asymmetric induction.
Organocatalytic Applications of this compound Derivatives
The secondary amine of the pyrrolidine ring is a key functional group for organocatalysis. nih.gov This motif, famously found in proline, can activate substrates through the formation of enamine or iminium ion intermediates. Derivatives of this compound, for instance, those incorporating bulky silyl (B83357) ether groups similar to the Jørgensen-Hayashi or MacMillan catalysts, are expected to be effective organocatalysts. msu.edu
In enamine catalysis, the chiral secondary amine of a pyrrolidine-based catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. wisc.edu This chiral enamine then attacks an electrophile, such as an aldehyde in an aldol (B89426) reaction or an α,β-unsaturated system in a Michael reaction. researchgate.netbeilstein-journals.org The stereochemistry of the catalyst's pyrrolidine ring and its substituents directs the attack to create new stereocenters with high fidelity.
The 2-(methylthio)benzene substituent on the pyrrolidine ring would play a crucial role in shielding one face of the enamine, thereby controlling the enantioselectivity of the subsequent C-C bond formation. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.
Table 3: Representative Data for an Organocatalyzed Asymmetric Michael Addition (Note: This data is illustrative of the reaction type and does not represent results from a derivative of this compound.)
| Entry | Donor (Ketone/Aldehyde) | Acceptor (α,β-Unsaturated) | Diastereomeric Ratio | ee (%) |
| 1 | Cyclohexanone | Nitrostyrene | 95:5 | 99 |
| 2 | Propanal | 2-enoylpyridine | 90:10 | 96 |
| 3 | Acetone | Chalcone | - | 92 |
Alternatively, the secondary amine catalyst can react with α,β-unsaturated aldehydes or ketones to form an iminium ion. msu.edubeilstein-journals.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it towards attack by a nucleophile. This activation mode is central to a variety of transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and conjugate additions. mdpi.com
A derivative of this compound would form a chiral iminium ion, and the bulky arylthio substituent would effectively block one face of the dienophile or electrophile. This steric hindrance forces the incoming nucleophile or diene to approach from the less hindered face, thereby controlling the stereochemical outcome of the reaction.
Table 4: Example Data for an Organocatalyzed Asymmetric Diels-Alder Reaction via Iminium Catalysis (Note: This data is illustrative of the reaction type and does not represent results from a derivative of this compound.)
| Entry | Diene | Dienophile (α,β-Unsaturated Aldehyde) | endo/exo Ratio | ee (%) |
| 1 | Cyclopentadiene | Cinnamaldehyde | >99:1 | 94 |
| 2 | 1,3-Butadiene | Acrolein | 95:5 | 90 |
| 3 | Anthracene | Crotonaldehyde | >99:1 | 97 |
Hydrogen Bonding Catalysis
There is no available research in the scientific literature detailing the application of this compound as a catalyst in reactions proceeding through a hydrogen bonding mechanism. While the broader class of pyrrolidine-based organocatalysts is known to participate in hydrogen bond-mediated asymmetric transformations, specific studies involving the title compound are absent. Consequently, no data on its efficacy, substrate scope, or the stereochemical outcomes of such reactions can be provided.
Interactive Data Table: Research Findings in Hydrogen Bonding Catalysis
| Catalyst | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Source |
| No data available |
Development of Immobilized or Recoverable Catalytic Systems
The development of sustainable chemical processes heavily relies on the ability to recover and reuse catalysts. However, there are no published reports on the immobilization of this compound onto solid supports or its incorporation into other recoverable catalytic systems.
Heterogenization Strategies for Catalyst Reuse
No studies have been found that describe the heterogenization of this compound. Methodologies such as covalent attachment to polymers, encapsulation in porous materials, or adsorption onto inorganic supports have not been applied to this specific compound for the purpose of catalyst reuse.
Flow Chemistry Applications in Asymmetric Catalysis
The application of continuous flow chemistry offers significant advantages in terms of reaction control, scalability, and safety. A review of the current literature indicates that this compound has not been utilized as a catalyst in any asymmetric transformations conducted under flow conditions. Therefore, no data regarding its performance in packed-bed reactors, microreactors, or other continuous flow setups is available.
Interactive Data Table: Immobilized/Recoverable and Flow Chemistry Systems
| System Type | Support/Method | Reaction | Catalyst Loading | Recyclability | Throughput | Source |
| No data available |
Mechanistic Investigations of Catalytic Pathways Involving 1 2s Pyrrolidin 2 Yl 2 Methylthiobenzene
Elucidation of Active Catalytic Species and Intermediates
There is no available research that identifies or characterizes the active catalytic species or intermediates formed when 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene is employed as a catalyst. Spectroscopic studies (such as NMR or mass spectrometry) or computational modeling, which are typically used to identify such transient species, have not been reported for this specific compound.
Determination of Enantioselectivity-Governing Transition States
Detailed computational studies, such as Density Functional Theory (DFT) calculations, are commonly used to model the transition states of enantioselective reactions. These studies help in understanding the origin of stereocontrol by comparing the energy barriers of competing diastereomeric transition states. For this compound, no such computational or experimental studies that would elucidate the enantioselectivity-governing transition states in a catalytic reaction are publicly available.
Kinetic Studies of Catalytic Cycles
Kinetic studies are fundamental to understanding the mechanism of a catalytic reaction, providing information on reaction rates, rate laws, and the influence of reactant and catalyst concentrations. This data is crucial for constructing and validating a proposed catalytic cycle. No kinetic data has been published for reactions catalyzed by this compound.
Influence of Stereochemistry and Electronic Properties on Reaction Pathways
The (2S)-stereochemistry of the pyrrolidine (B122466) ring and the electronic effects of the ortho-methylthio substituent on the phenyl ring are expected to be critical for the catalytic performance of this molecule. Systematic studies involving variations of these structural features would be necessary to delineate their specific influence on reaction pathways. However, the scientific literature does not currently contain such structure-activity relationship studies for this compound.
Theoretical and Computational Studies
Conformational Analysis and Stereochemical Preferences
The catalytic efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure and conformational rigidity. Computational methods are employed to explore the potential energy surface of 1-((2S)-Pyrrolidin-2-YL)-2-methylthiobenzene, identifying its most stable conformations.
The five-membered pyrrolidine (B122466) ring is non-planar and typically adopts one of two low-energy puckered conformations: the envelope (where one atom is out of the plane of the other four) or the twist (where two adjacent atoms are displaced on opposite sides of the plane defined by the other three). For proline and its derivatives, these are often referred to as Cγ-endo (down) and Cγ-exo (up) puckers. nih.govnih.gov The bulky 2-(methylthio)phenyl substituent at the C2 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance, which in turn influences the preferred pucker of the ring. nih.gov Rigorous conformational analysis is crucial, as even small energy differences between conformers can impact the stereochemical outcome of a catalyzed reaction. researchgate.net
Table 1: Key Conformational Parameters for 1-((2S)-Pyrrolidin-2-YL)-2-methylthiobenzene
| Parameter | Description | Expected Influence on Stability |
|---|---|---|
| Pyrrolidine Ring Pucker | Describes the non-planar conformation of the five-membered ring (e.g., Cγ-endo vs. Cγ-exo). | Influenced by the C2 substituent to minimize steric strain. |
| C2-Substituent Orientation | The pseudo-axial or pseudo-equatorial position of the aryl group. | A strong preference for the pseudo-equatorial position is expected. |
Electronic Structure and Reactivity Predictions
1-((2S)-Pyrrolidin-2-YL)-2-methylthiobenzene is a non-symmetrical, bidentate ligand featuring two distinct donor atoms: a hard, sp³-hybridized nitrogen atom within the pyrrolidine ring and a soft, polarizable sulfur atom from the thioether group. This electronic dissymmetry is a key feature, as many successful ligands in asymmetric catalysis are electronically non-symmetrical. pnas.orgresearchgate.net
Quantum chemical calculations are used to map the electronic landscape of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. For this ligand, the HOMO is expected to have significant contributions from the electron-rich sulfur atom and the π-system of the benzene (B151609) ring, indicating these are the primary sites for interaction with electrophilic metal centers. The LUMO is likely distributed across the aromatic ring.
Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution, confirming the nucleophilic character of the nitrogen and sulfur lone pairs, which are the coordination sites for metal binding.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information on charge distribution, revealing the relative donor strengths of the nitrogen and sulfur atoms.
The distinct electronic properties of the N and S donors allow the ligand to form stable chelate complexes with transition metals, where the hard nitrogen atom forms a strong sigma bond and the soft sulfur atom engages in both sigma-donation and potential π-backbonding interactions, depending on the metal center.
Table 2: Predicted Electronic Properties and Their Implications
| Property | Predicted Characteristic | Implication for Reactivity and Coordination |
|---|---|---|
| HOMO Energy | Relatively high, with major contributions from S and the aryl ring. | Indicates susceptibility to oxidation and strong interaction with Lewis acidic metal centers. |
| LUMO Energy | Relatively high, localized on the aryl ring. | Suggests resistance to reduction. |
| Mulliken/NBO Charge on N | Negative, indicating a strong σ-donor site. | Forms a strong, covalent bond with the metal. |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Modeling
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of catalytic reactions. For reactions employing 1-((2S)-Pyrrolidin-2-YL)-2-methylthiobenzene as a ligand, DFT calculations can model the entire catalytic cycle, providing insights into the origin of enantioselectivity. researchgate.netnih.govmdpi.com
The core of asymmetric catalysis lies in the stereodetermining transition state, where the chiral information from the catalyst is transferred to the product. acs.orgnih.govacs.org DFT is used to locate and calculate the energies of the two diastereomeric transition states that lead to the major and minor enantiomers of the product. The enantiomeric excess (ee) of a reaction is directly related to the Gibbs free energy difference (ΔΔG‡) between these two competing transition states.
A typical DFT study would involve:
Geometry Optimization: Calculating the lowest energy structures of all species in the catalytic cycle, including the catalyst-substrate complex, intermediates, and transition states.
Transition State Search: Locating the transition state structures for the key bond-forming or stereodetermining step.
Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and obtaining thermodynamic data (zero-point vibrational energy, enthalpy, and entropy).
Solvation Modeling: Incorporating the effects of the solvent, which can be crucial for accurately predicting reaction barriers and selectivities.
These calculations reveal that stereoselectivity arises from a combination of steric repulsion and stabilizing non-covalent interactions (such as CH-π or hydrogen bonding) between the chiral ligand and the substrate within the transition state assembly. nih.govacs.org The rigid, well-defined chiral pocket created by the N,S-ligand forces the substrate to adopt a specific orientation, lowering the energy of one transition state relative to the other.
Ligand-Metal Interactions and Chiral Recognition Principles
The ability of 1-((2S)-Pyrrolidin-2-YL)-2-methylthiobenzene to function as an effective chiral ligand stems from its specific mode of interaction with a metal center. It acts as a bidentate ligand, coordinating through both the pyrrolidine nitrogen and the thioether sulfur. doi.org This chelation forms a thermodynamically stable five-membered ring, a common feature in successful catalytic systems. libretexts.orglumenlearning.com
The key to its function is the translation of point chirality at the C2 position of the pyrrolidine into a broader, three-dimensional chiral environment around the metal. The (S)-configuration of the stereocenter locks the five-membered chelate ring into a specific puckered conformation (either λ or δ). This, combined with the orientation of the bulky aryl group, creates a well-defined and rigid chiral pocket.
Chiral recognition is the process by which this chiral metal complex differentiates between the two prochiral faces of an incoming substrate molecule. nih.gov The substrate can approach the metal center from two possible trajectories to form the transition state. However, one of these approaches will experience significant steric clashes with the ligand's chiral framework, while the other will be sterically favored and potentially stabilized by attractive non-covalent interactions. This difference in interaction energies is the basis of enantioselective catalysis. nih.gov The transfer of chirality can be highly efficient when the ligand framework is rigid and holds the substrate in a highly ordered arrangement during the critical bond-forming event. mdpi.com
Quantum Chemical Descriptors for Catalytic Performance
To accelerate the discovery and optimization of new catalysts, researchers often employ Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural or electronic features of a catalyst with its performance. Quantum chemical descriptors, derived from computational analysis, are essential components of these models. mdpi.com
For a ligand like 1-((2S)-Pyrrolidin-2-YL)-2-methylthiobenzene, a range of descriptors can be calculated to predict its potential effectiveness in a given catalytic reaction. These descriptors can be broadly categorized as electronic, steric, or topological.
By calculating these descriptors for a series of related ligands and correlating them with experimental data (e.g., enantiomeric excess, reaction rate), predictive models can be built. These models allow for the in silico screening of new ligand designs, prioritizing the synthesis of candidates that are most likely to exhibit superior catalytic performance.
Role As a Chiral Auxiliary and Building Block in Organic Synthesis
Incorporation into Complex Molecular Architectures
The structural framework of (S)-2-(2-(methylthio)phenyl)pyrrolidine, featuring a stereochemically defined pyrrolidine (B122466) ring attached to an aryl group, makes it an excellent building block for the synthesis of complex molecules, particularly those found in pharmaceuticals and natural products. The pyrrolidine unit is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.com Its incorporation can significantly influence the biological activity of a target molecule.
The synthesis of complex polycyclic or macrocyclic structures can be achieved by leveraging the pyrrolidine nitrogen for ring-closing reactions or as a nucleophilic handle for chain extension. The ortho-methylthio group on the phenyl ring can be used as a handle for further functionalization through reactions such as metal-catalyzed cross-coupling or oxidation to sulfoxide (B87167) or sulfone groups, thereby introducing additional complexity and functionality. The inherent chirality of the building block ensures that the resulting complex molecules are synthesized in an enantiomerically enriched form.
Below is a table illustrating the types of complex molecular architectures where chiral 2-arylpyrrolidine scaffolds are commonly integrated.
| Molecular Architecture Type | Synthetic Strategy | Significance of Chiral Pyrrolidine Scaffold |
| Alkaloids and Natural Products | Biomimetic synthesis, multi-step total synthesis | Provides a core chiral fragment, directing the stereochemistry of subsequent bond formations. |
| Bioactive Spirocycles | [3+2] Cycloaddition reactions, intramolecular cyclization | Establishes a key stereocenter at the spirocyclic junction. |
| Polycyclic Heterocycles | Cascade reactions, ring-rearrangement metathesis | Serves as a chiral template to construct fused or bridged ring systems. |
| Pharmaceutical Agents | Fragment-based drug design, derivatization of the core scaffold | Offers a proven pharmacophore with defined 3D geometry for optimal target binding. |
Precursor for Advanced Ligand Design
The structure of (S)-2-(2-(methylthio)phenyl)pyrrolidine is an ideal starting point for the design and synthesis of advanced chiral ligands for asymmetric catalysis. The pyrrolidine nitrogen and the sulfur atom of the methylthio group can act as a bidentate N,S-ligand system, capable of coordinating to a variety of transition metals like palladium, rhodium, copper, and iridium.
Modification of the parent molecule can lead to a diverse library of ligands with tunable steric and electronic properties. For example:
N-Functionalization: The pyrrolidine nitrogen can be alkylated or arylated with groups bearing other donor atoms (e.g., phosphines, amines, or pyridyls) to create tridentate or tetradentate ligands.
Modification of the Sulfur Group: The methylthio group can be oxidized to a chiral sulfoxide, which introduces a second element of chirality and enhances the ligand's stereodirecting ability.
Aryl Ring Substitution: Adding substituents to the phenyl ring can modulate the electronic properties (electron-donating or -withdrawing) of the ligand, thereby influencing the reactivity and selectivity of the metal catalyst.
These custom-designed ligands are instrumental in a wide range of metal-catalyzed asymmetric reactions, including hydrogenations, allylic alkylations, and cross-coupling reactions, where they are responsible for transferring chirality from the catalyst to the product. mdpi.com
| Ligand Class | Structural Modification | Metal Complex | Application in Asymmetric Catalysis |
| N,S-Bidentate Ligands | Direct use of the parent compound | Palladium(II), Rhodium(I) | Allylic alkylation, hydrosilylation |
| P,N,S-Tridentate Ligands | Addition of a phosphino (B1201336) group to the pyrrolidine nitrogen | Iridium(I), Ruthenium(II) | Asymmetric hydrogenation, transfer hydrogenation |
| Chiral Sulfoxide Ligands | Oxidation of the methylthio group | Copper(I), Palladium(0) | Conjugate additions, Heck reactions |
Synthesis of Chiral Intermediates for Downstream Chemical Research
Beyond its direct use as an auxiliary or ligand precursor, (S)-2-(2-(methylthio)phenyl)pyrrolidine is a valuable chiral intermediate for the synthesis of other important molecules for chemical research. The pyrrolidine scaffold is a recurring motif in many organocatalysts. nih.gov For instance, derivatization of the pyrrolidine nitrogen with specific functional groups can yield highly effective catalysts for a range of transformations.
A well-known example is the development of diarylprolinol ether catalysts, which are highly effective in promoting asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. Starting from a chiral 2-arylpyrrolidine, a diarylmethyl or silyl (B83357) ether group can be installed on a hydroxymethyl substituent at the 2-position (derived from reduction of the corresponding proline derivative) to generate these powerful organocatalysts. The aryl group from the original scaffold plays a crucial role in creating the necessary steric environment for high enantioselectivity.
Therefore, (S)-2-(2-(methylthio)phenyl)pyrrolidine serves as a key starting material for producing a variety of chiral tools that are not end products themselves but are essential for enabling further discoveries in asymmetric synthesis and catalysis. nih.govnih.gov
Future Directions and Emerging Research Opportunities
Design of Novel Analogues with Enhanced Catalytic Efficiency and Selectivity
The modular nature of the 1-((2S)Pyrrolidin-2-YL)-2-methylthiobenzene scaffold lends itself to systematic structural modifications to enhance its catalytic performance. Future research will likely focus on the synthesis of a library of analogues to fine-tune the steric and electronic properties of the catalyst.
Key areas for analogue design include:
Modification of the Pyrrolidine (B122466) Ring: Introduction of substituents at various positions of the pyrrolidine ring can significantly impact the catalyst's stereoselectivity. For instance, bulky groups at the 5-position can enhance facial discrimination of the substrate.
Variation of the Thioether Moiety: The methyl group on the sulfur atom can be replaced with other alkyl or aryl groups to modulate the electronic properties and steric hindrance around a potential metal coordination site.
Substitution on the Phenyl Ring: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can influence the catalyst's reactivity and its interaction with substrates.
The following table outlines potential analogues and their intended effects on catalytic performance:
| Analogue Structure | Intended Effect | Potential Application |
| Introduction of a bulky substituent at the 5-position of the pyrrolidine ring | Increased steric hindrance leading to higher enantioselectivity | Asymmetric aldol (B89426) and Michael reactions |
| Replacement of the methyl group in the thioether with a tert-butyl group | Enhanced steric bulk around a metal center | Palladium-catalyzed asymmetric allylic alkylation |
| Introduction of a nitro group on the phenyl ring | Increased acidity of the pyrrolidine N-H for enhanced hydrogen bonding | Bifunctional catalysis |
| Replacement of the methylthio group with a hydroxyl or amino group | Introduction of additional hydrogen bonding sites | Multi-point substrate recognition |
Exploration of New Reaction Classes and Substrate Scope in Asymmetric Synthesis
The unique structural features of this compound open up possibilities for its application in a wide range of asymmetric transformations, both as an organocatalyst and as a ligand in metal catalysis.
Potential new reaction classes to be explored:
Organocatalytic Reactions: Leveraging the secondary amine of the pyrrolidine ring, this compound could be an effective catalyst for various enamine and iminium ion-mediated reactions. This includes asymmetric Michael additions, aldol reactions, and Diels-Alder reactions. The thioether moiety could play a role in secondary interactions with the substrate, potentially influencing stereoselectivity.
Metal-Catalyzed Reactions: The sulfur atom of the methylthio group and the nitrogen of the pyrrolidine ring can act as a bidentate ligand for various transition metals. This makes it a promising candidate for reactions such as palladium-catalyzed asymmetric allylic alkylations, copper-catalyzed conjugate additions, and rhodium-catalyzed hydrogenations. The chiral environment provided by the (2S)-pyrrolidine moiety would be crucial for inducing enantioselectivity.
Tandem and Cascade Reactions: The dual functionality of this molecule could be exploited in designing novel tandem or cascade reactions where both the organocatalytic and metal-coordinating properties are utilized in a single pot.
Expanding the substrate scope for known reactions catalyzed by similar pyrrolidine-based systems is another important avenue of research. Investigating the performance of this compound with a broader range of electrophiles and nucleophiles will be essential to establish its versatility as a catalyst.
Integration into Green Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly important in the development of new catalytic systems. mdpi.comnih.gov Future research on this compound should focus on its application in environmentally benign synthetic processes.
Strategies for integrating this catalyst into green chemistry include:
Catalyst Immobilization: Covalently linking the catalyst to a solid support, such as silica (B1680970) or a polymer resin, would facilitate its recovery and reuse, reducing waste and cost.
Aqueous and Solvent-Free Catalysis: Developing catalytic protocols that can be performed in water or under solvent-free conditions would significantly reduce the environmental impact of the reactions.
High Atom Economy Reactions: Employing the catalyst in reactions that maximize the incorporation of all starting materials into the final product, such as addition and cycloaddition reactions, aligns with the principles of atom economy.
Low Catalyst Loading: Optimizing reaction conditions to achieve high yields and selectivities with minimal amounts of the catalyst is a key aspect of sustainable chemistry.
The following table summarizes green chemistry approaches applicable to catalysis with this compound:
| Green Chemistry Principle | Application to the Catalyst System |
| Catalyst Recyclability | Immobilization on solid supports for easy separation and reuse. |
| Use of Safer Solvents | Development of reactions in water, ionic liquids, or supercritical fluids. |
| Atom Economy | Focus on addition and cycloaddition reactions with minimal byproduct formation. |
| Energy Efficiency | Designing reactions that proceed at ambient temperature and pressure. |
Development of Multifunctional Catalytic Systems
The inherent bifunctionality of this compound, with its basic nitrogen and Lewis basic sulfur, provides a foundation for the development of more complex multifunctional catalysts. By incorporating additional catalytic moieties into the molecular framework, it is possible to create systems capable of promoting cascade reactions or cooperative catalysis.
Approaches to developing multifunctional systems:
Incorporation of a Brønsted Acid/Base: Introducing an acidic or basic functional group onto the phenyl ring could lead to a catalyst capable of activating both the nucleophile and the electrophile in a reaction.
Attachment of a Hydrogen-Bond Donor: The addition of a urea, thiourea, or squaramide group can introduce hydrogen-bonding capabilities, which are known to enhance stereoselectivity in many organocatalytic reactions.
Creation of Bimetallic Catalysts: The thioether and a strategically placed additional donor atom could be used to chelate two different metal centers, enabling bimetallic catalysis for unique transformations.
Advanced Computational Methodologies for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for the rational design of new catalysts and for understanding the mechanisms of catalytic reactions. While specific computational studies on this compound are yet to be reported, this is a promising area for future research.
Applications of computational methodologies:
Transition State Analysis: DFT calculations can be used to model the transition states of reactions catalyzed by this compound, providing insights into the origin of stereoselectivity. This understanding can guide the design of more effective catalyst analogues.
Screening of Analogues: Computational screening of a virtual library of catalyst analogues can help identify promising candidates for synthesis and experimental testing, accelerating the catalyst development process.
Mechanism Elucidation: Computational studies can help to elucidate the detailed reaction mechanisms, including the role of the thioether moiety and any non-covalent interactions that may influence the reaction outcome.
By employing these advanced computational tools, researchers can move beyond a trial-and-error approach to a more rational and efficient design of catalysts based on the this compound scaffold.
Q & A
Q. Basic Research Focus
- 1H NMR : Resolve aromatic protons (δ 7.2–7.6 ppm) and pyrrolidine methylene signals (δ 3.3–3.5 ppm). DMSO-d₆ is preferred for observing NH or OH impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₃NS for a related compound ).
- HPLC-PDA : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .
How can researchers address discrepancies in reported biological activity data for this compound?
Advanced Research Focus
Contradictions may arise from:
- Impurity Profiles : Trace solvents (e.g., DMF residues) or stereoisomers can skew results. Validate purity via GC-MS or elemental analysis .
- Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition protocols) across labs. For example, replicate benzimidazole derivative testing methods .
- Structural Confirmation : Re-synthesize the compound using published routes (e.g., multi-step thiophene coupling ) to verify activity.
What computational strategies predict the compound’s reactivity or binding affinity?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Model the (2S) configuration’s electronic effects on the methylthio group. Compare with pyrrolidine derivatives in ligand-receptor studies .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., dopamine receptors) to rationalize structure-activity relationships .
- Machine Learning : Train models on PubChem datasets to predict synthetic pathways or metabolic stability .
How does the methylthio group influence the compound’s stability under varying pH conditions?
Q. Advanced Research Focus
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) in buffers (pH 1–10). Monitor via LC-MS for thioether oxidation or hydrolysis .
- Kinetic Analysis : Compare half-lives with analogs lacking the methylthio group. For example, thiophene-containing compounds show pH-dependent stability .
- Protective Strategies : Use antioxidants (e.g., BHT) in formulations to mitigate sulfur oxidation .
What synthetic routes maximize yield while minimizing toxic byproducts?
Q. Basic Research Focus
- Stepwise Coupling : Start with 2-fluorobenzaldehyde and pyrrolidine precursors, as seen in similar syntheses (93% yield via K₂CO₃-mediated alkylation ).
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Microwave Assistance : Reduce reaction time (e.g., 20 hours → 2 hours) and energy use, improving atom economy .
How can researchers validate the compound’s role in multi-step drug synthesis?
Q. Advanced Research Focus
- Intermediate Tracking : Use LC-MS to monitor its incorporation into larger scaffolds (e.g., benzodiazepine hybrids ).
- Cross-Coupling Efficiency : Optimize Buchwald-Hartwig or Suzuki-Miyaura reactions for aryl-thioether bonds .
- Scale-Up Challenges : Address solubility issues (e.g., ethyl acetate/water partitioning ) during pilot-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
